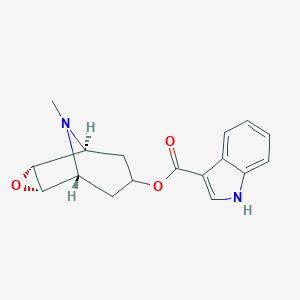
Sdz ICT 322
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdz ICT 322 is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It is a synthetic compound that has been developed to target specific biological pathways and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Sdz ICT 322 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. It has also been shown to bind to specific receptors in the body, including the sigma-1 receptor, which is involved in a range of physiological processes.
Biochemical and Physiological Effects:
Sdz ICT 322 has a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sdz ICT 322 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological pathways. However, one limitation of using Sdz ICT 322 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Orientations Futures
There are several future directions for the use of Sdz ICT 322 in scientific research. One potential area of application is in the development of new cancer therapies. Sdz ICT 322 has been shown to induce cell death in cancer cells and may have potential as a chemotherapeutic agent. Another potential area of application is in the treatment of neurological disorders. Sdz ICT 322 has been shown to have neuroprotective effects and may have potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Sdz ICT 322 and its effects on biological systems.
Méthodes De Synthèse
Sdz ICT 322 is synthesized through a multi-step process that involves the use of various chemical reagents. The process begins with the reaction of a primary amine with a carboxylic acid to form an amide. This intermediate is then reacted with a thiol to form a thioamide. The final step involves the reaction of the thioamide with a chloroformate to form Sdz ICT 322.
Applications De Recherche Scientifique
Sdz ICT 322 has been used in a range of scientific research applications. It has been shown to have potential therapeutic properties for a variety of diseases, including cancer, autoimmune disorders, and neurological disorders. It has also been used in studies to investigate the role of specific biological pathways in disease development and progression.
Propriétés
Numéro CAS |
122732-06-3 |
|---|---|
Nom du produit |
Sdz ICT 322 |
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16- |
Clé InChI |
NVYPANNIKFKQTB-LECBKJRHSA-N |
SMILES isomérique |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Synonymes |
indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester SDZ ICT 322 SDZ-ICT-322 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



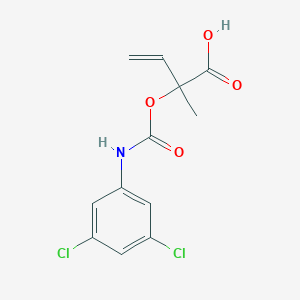
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
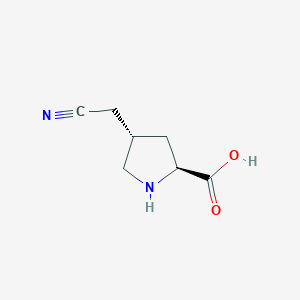
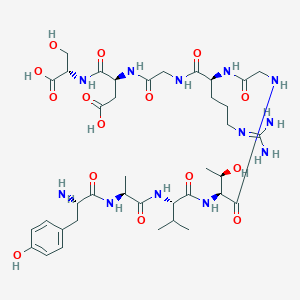
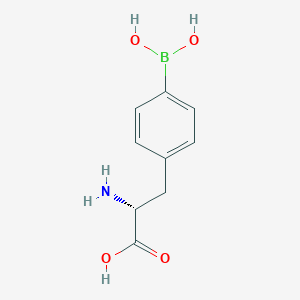
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

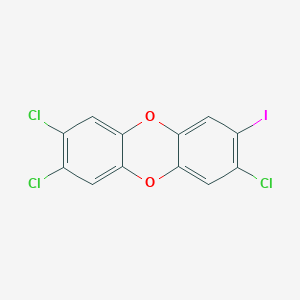


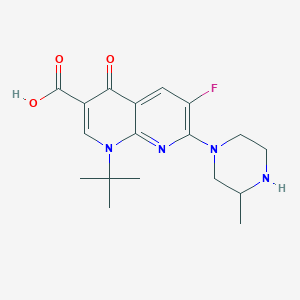


![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)